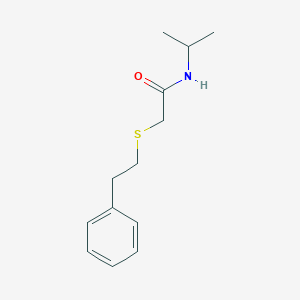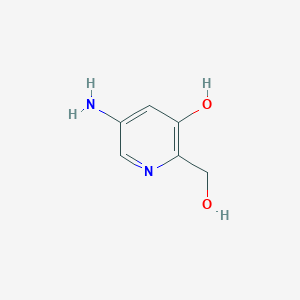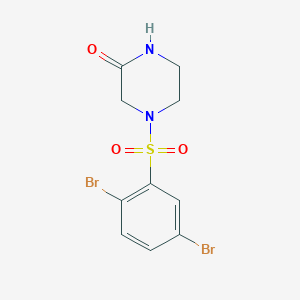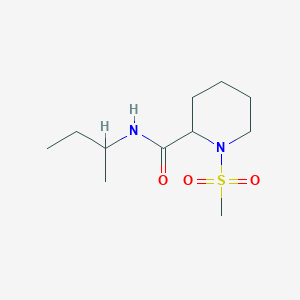
4-(3-Hydroxyprop-1-yn-1-yl)-3-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Hydroxyprop-1-yn-1-yl)-3-methylphenol is an organic compound with the molecular formula C10H10O2 It is characterized by the presence of a hydroxyl group (-OH) attached to a phenol ring, along with a propynyl group (-C≡C-CH2OH) and a methyl group (-CH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyprop-1-yn-1-yl)-3-methylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 3-methylphenol (m-cresol) with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be employed to facilitate the reaction, and advanced purification techniques like distillation or high-performance liquid chromatography (HPLC) are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxyprop-1-yn-1-yl)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond in the propynyl group can be reduced to a double or single bond.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-(3-oxoprop-1-yn-1-yl)-3-methylphenol.
Reduction: Formation of 4-(3-hydroxyprop-1-en-1-yl)-3-methylphenol or 4-(3-hydroxypropyl)-3-methylphenol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(3-Hydroxyprop-1-yn-1-yl)-3-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxyprop-1-yn-1-yl)-3-methylphenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The propynyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(3-Hydroxyprop-1-yn-1-yl)phenol: Lacks the methyl group, resulting in different chemical and biological properties.
4-(3-Hydroxyprop-1-en-1-yl)-3-methylphenol: Contains a double bond instead of a triple bond in the propynyl group, affecting its reactivity.
4-(3-Hydroxypropyl)-3-methylphenol: Contains a single bond in the propyl group, leading to different physical and chemical characteristics.
Uniqueness
4-(3-Hydroxyprop-1-yn-1-yl)-3-methylphenol is unique due to the presence of both a hydroxyl group and a propynyl group on the phenol ring
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
4-(3-hydroxyprop-1-ynyl)-3-methylphenol |
InChI |
InChI=1S/C10H10O2/c1-8-7-10(12)5-4-9(8)3-2-6-11/h4-5,7,11-12H,6H2,1H3 |
InChI Key |
DCYXPTOAKGAXAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


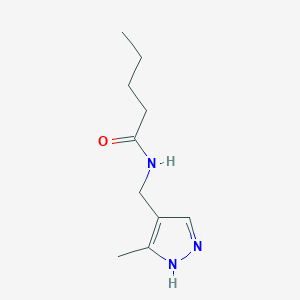
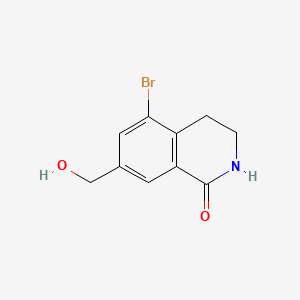
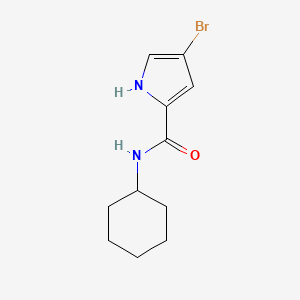
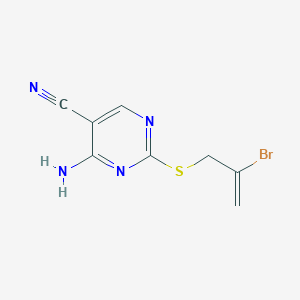
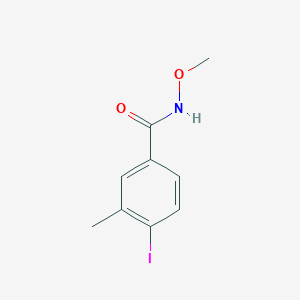


![6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol](/img/structure/B14909234.png)

